molecular formula C38H57NO B12690629 Benzyl(hexadecyl)dimethylammonium alpha-phenyl-o-cresolate CAS No. 85851-73-6

Benzyl(hexadecyl)dimethylammonium alpha-phenyl-o-cresolate

Cat. No.: B12690629
CAS No.: 85851-73-6
M. Wt: 543.9 g/mol
InChI Key: UXBSAAQNNUSSHD-UHFFFAOYSA-M
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Description

Benzyl(hexadecyl)dimethylammonium alpha-phenyl-o-cresolate is a chemical compound with the molecular formula C38H57NO and a molecular weight of 543.86528 g/mol. It is known for its unique structure, which combines a benzyl group, a hexadecyl chain, and a dimethylammonium group with an alpha-phenyl-o-cresolate moiety . This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(hexadecyl)dimethylammonium alpha-phenyl-o-cresolate typically involves the reaction of benzyl chloride with hexadecylamine to form benzyl(hexadecyl)amine. This intermediate is then reacted with dimethyl sulfate to produce benzyl(hexadecyl)dimethylammonium chloride. Finally, the chloride salt is reacted with alpha-phenyl-o-cresolate to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl(hexadecyl)dimethylammonium alpha-phenyl-o-cresolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The benzyl and hexadecyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Benzyl(hexadecyl)dimethylammonium alpha-phenyl-o-cresolate is utilized in a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

    Industry: It is used in the formulation of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Benzyl(hexadecyl)dimethylammonium alpha-phenyl-o-cresolate involves its interaction with specific molecular targets and pathways. The compound can bind to cellular membranes, altering their permeability and affecting cellular functions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl(hexadecyl)dimethylammonium 4-chloro-alpha-phenyl-o-cresolate
  • Benzyl(hexadecyl)dimethylammonium alpha-phenyl-p-cresolate
  • Benzyl(hexadecyl)dimethylammonium 4-methyloctyl phthalate

Uniqueness

Benzyl(hexadecyl)dimethylammonium alpha-phenyl-o-cresolate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

85851-73-6

Molecular Formula

C38H57NO

Molecular Weight

543.9 g/mol

IUPAC Name

benzyl-hexadecyl-dimethylazanium;2-benzylphenolate

InChI

InChI=1S/C25H46N.C13H12O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1-9,14H,10H2/q+1;/p-1

InChI Key

UXBSAAQNNUSSHD-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.C1=CC=C(C=C1)CC2=CC=CC=C2[O-]

Origin of Product

United States

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